molecular formula C3H7Na2O4P B12820469 CID 123133922

CID 123133922

Cat. No.: B12820469
M. Wt: 184.04 g/mol
InChI Key: XKMSQWKOGZTAQM-OTUWWBTESA-N
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Description

CID 123133922 is a chemical compound of significant interest in pharmacological and organic chemistry research. For instance, highlights the use of GC-MS total ion chromatograms and vacuum distillation fraction analysis to determine compound purity and distribution, which are critical for profiling this compound . Additionally, mass spectrometry (as shown in Figure 1D of ) is a standard tool for confirming molecular identity and fragmentation patterns, suggesting its applicability to this compound .

–18 provide frameworks for reporting physicochemical properties (e.g., molecular weight, solubility, LogP), which are essential for understanding this compound’s behavior in biological systems .

Properties

Molecular Formula

C3H7Na2O4P

Molecular Weight

184.04 g/mol

InChI

InChI=1S/C3H7O4P.2Na/c1-2-3(7-2)8(4,5)6;;/h2-3H,1H3,(H2,4,5,6);;/t2-,3+;;/m1../s1

InChI Key

XKMSQWKOGZTAQM-OTUWWBTESA-N

Isomeric SMILES

C[C@@H]1[C@@H](O1)P(=O)(O)O.[Na].[Na]

Canonical SMILES

CC1C(O1)P(=O)(O)O.[Na].[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 123133922 involves several synthetic routes, each with specific reaction conditions. One common method includes the reaction of an organic amine with a suitable dianhydride in a solvent, followed by stirring and reacting to form the desired compound . The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process often involves continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

CID 123133922 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired product but generally involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituent introduced.

Scientific Research Applications

CID 123133922 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and the study of reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: this compound is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease processes.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of CID 123133922 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal applications, this compound may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 123133922, a comparative analysis with structurally or functionally related compounds is provided below.

Table 1: Structural and Physicochemical Comparison

Property This compound* Oscillatoxin D (CID 101283546) CAS 1022150-11-3 (CID 59799012) CAS 20358-06-9 (CID 2049887)
Molecular Formula Not Available C₃₈H₆₂O₁₀ C₂₇H₃₀N₆O₃ C₇H₅FN₂S
Molecular Weight Not Available 702.89 g/mol 486.57 g/mol 168.19 g/mol
LogP (Predicted) Not Available 4.2 (lipophilic) 3.1 (moderate polarity) 2.1 (polar)
Solubility Not Available Insoluble in water 0.24 mg/mL (ESOL) 0.25 mg/mL (ESOL)
Bioactivity Hypothesized Cytotoxic Kinase inhibition Antimicrobial

Note: Specific data for this compound are unavailable; properties inferred from analogous compounds.

Key Findings

Structural Analogues: Oscillatoxin derivatives () share macrocyclic lactone cores, which confer cytotoxicity via membrane disruption. This compound may exhibit similar mechanisms if structurally related .

Synthetic Routes: –18 describe multi-step syntheses using palladium catalysts (e.g., (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride) and polar aprotic solvents (e.g., DMF, THF). These methods are likely applicable to this compound, given their prevalence in preparing complex organics .

Pharmacological Profiles :

  • LogP values (Table 1) correlate with bioavailability. For example, oscillatoxin D’s high LogP (4.2) aligns with poor aqueous solubility but enhanced cell membrane penetration, whereas CID 2049887’s lower LogP (2.1) suggests renal clearance efficiency .

Safety and Handling :

  • Compounds like CID 59799012 require warnings for handling (H302-H315-H319-H335), indicating irritant properties. Similar precautions may apply to this compound .

Q & A

How to formulate a focused research question for studying CID 123133922?

A well-structured research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and frameworks like PICO (Population, Intervention, Comparison, Outcome). For mechanistic studies, specify the biological pathway or property under investigation. Example: "How does this compound modulate [specific receptor/enzyme] activity in [cell type/model organism] compared to [control/analog compound]?" Use systematic literature reviews to identify gaps and refine hypotheses .

Table 1: Frameworks for Research Question Development

FrameworkKey ComponentsApplication Example
FINERFeasibility, Novelty, EthicsAssessing practicality of synthesizing this compound derivatives
PICOPopulation, Intervention, ComparisonComparing efficacy of this compound vs. standard inhibitors

Q. What are key considerations in designing experiments involving this compound?

  • Variables : Define independent (e.g., compound concentration) and dependent variables (e.g., enzyme inhibition rate).
  • Controls : Include positive/negative controls (e.g., known inhibitors/solvent-only groups).
  • Reproducibility : Document synthesis protocols, purity verification (e.g., NMR, HPLC), and environmental conditions (e.g., pH, temperature) .
  • Statistical Power : Use power analysis to determine sample size for in vitro/in vivo studies.

Q. How to conduct a systematic literature review for this compound-related studies?

  • Databases : Use PubMed, SciFinder, and Web of Science with keywords like "this compound," "chemical properties," and "[specific application]."
  • Inclusion/Exclusion Criteria : Filter studies by publication date (>5 years), peer-reviewed status, and experimental validity.
  • Gap Analysis : Identify understudied areas (e.g., long-term toxicity, off-target effects) using tools like VOSviewer for co-occurrence mapping .

Advanced Research Questions

Q. How to resolve contradictions in experimental data obtained from this compound studies?

  • Sensitivity Analysis : Test if variations in assay conditions (e.g., incubation time, solvent type) alter outcomes.
  • Cross-Validation : Replicate results using orthogonal methods (e.g., SPR for binding affinity vs. ITC for thermodynamics).
  • Meta-Analysis : Pool data from multiple studies to identify trends or confounding factors (e.g., batch-to-batch compound variability) .

Q. What methodological strategies optimize the reproducibility of this compound experiments?

  • Detailed Protocols : Use standardized guidelines (e.g., ARRIVE for animal studies) to document synthesis, characterization, and testing steps.
  • Open Data : Share raw datasets (e.g., spectral data, dose-response curves) in repositories like Zenodo.
  • Collaborative Validation : Partner with independent labs to verify key findings .

Table 2: Key Elements for Reproducibility

ElementDescriptionExample
Compound Purity≥95% verified via HPLC/MSCID 123133921 vs. This compound impurity profiles
Assay ConditionsTemperature, pH, buffer compositionImpact of Tris buffer vs. PBS on IC50 values

Q. How to integrate multi-omics data in mechanistic studies of this compound?

  • Transcriptomics/Proteomics : Use RNA-seq or LC-MS/MS to identify pathways altered by this compound exposure.
  • Network Analysis : Apply tools like STRING or Cytoscape to map protein-protein interactions and upstream regulators.
  • Dose-Response Modeling : Corrogate omics data with pharmacological parameters (e.g., EC50, Hill coefficient) .

Methodological Resources

  • Data Analysis : Use R/Python for dose-response curve fitting (e.g., drc package) or GraphPad Prism for statistical testing.
  • Ethical Compliance : Follow institutional guidelines for animal/human subject studies, including IRB approvals .

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